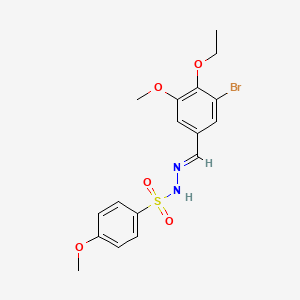![molecular formula C19H20N2O3 B5762328 3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of quinazolinone derivatives involves various chemical strategies to introduce substituents into the quinazolinone scaffold, enhancing its biological activities. Notably, lithiation techniques have been applied to quinazolinones, allowing for the introduction of various electrophiles to yield substituted derivatives. For instance, lithiation of 2-alkyl-3-amino and 2-alkyl-3-(methylamino)-4(3H)-quinazolinones followed by reaction with electrophiles has been demonstrated to produce 2-substituted derivatives in very good yields, showcasing the versatility of lithiation in functionalizing the quinazolinone ring (Smith et al., 1996).
Molecular Structure Analysis Quinazolinone derivatives exhibit a wide range of molecular structures, depending on the nature and position of substituents on the quinazolinone core. Structural and theoretical studies, including X-ray diffraction analyses and theoretical calculations, have been used to elucidate the conformation and electronic properties of these compounds. For example, studies on the structure and potential HIV-1 integrase inhibitory activity of quinazolinone derivatives have provided insights into their molecular conformations and interactions with biological targets (Vandurm et al., 2009).
Chemical Reactions and Properties Quinazolinones participate in a variety of chemical reactions, which can modify their chemical and biological properties. For instance, the lithiation of quinazolinones followed by reaction with electrophiles has been a key method for synthesizing diverse derivatives. This approach has enabled the synthesis of compounds with potential biological activities, including antimicrobial and hypolipidemic properties (Keith Smith et al., 1996).
Physical Properties Analysis The physical properties of quinazolinones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies involving crystallography have revealed detailed insights into the molecular arrangements and interactions within crystals of quinazolinone derivatives, facilitating the understanding of their physical properties and their relation to chemical reactivity and biological activity.
Chemical Properties Analysis Quinazolinones exhibit a range of chemical properties, including reactivity towards electrophiles and nucleophiles, acidity of protons adjacent to the nitrogen atoms, and the ability to form hydrogen bonds. These properties are crucial for their chemical transformations and biological interactions. Research has focused on exploring the reactivity of quinazolinones in various chemical reactions to synthesize novel derivatives with enhanced biological activities.
- Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones (Mravljak et al., 2021)
- Lithiation of 3-(Acylamino)-2-unsubstituted-, 3-(Acylamino)-2-ethyl-, and 3-(Acylamino)-2-propyl-4(3H)-quinazolinones: Convenient Syntheses of More Complex Quinazolinones (Keith Smith et al., 1996).
将来の方向性
特性
IUPAC Name |
3-[2-(2-propan-2-yloxyphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14(2)24-18-10-6-5-9-17(18)23-12-11-21-13-20-16-8-4-3-7-15(16)19(21)22/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSMIJIFLIWNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)

![N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5762265.png)


![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)

![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)

![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)

